molecular formula C6H6Cl2N2O2 B3332700 4,5-dichloro-2-methoxymethyl-2H-pyridazin-3-one CAS No. 91626-49-2

4,5-dichloro-2-methoxymethyl-2H-pyridazin-3-one

Cat. No. B3332700
CAS RN: 91626-49-2
M. Wt: 209.03 g/mol
InChI Key: VOTFVSJZSIUPDE-UHFFFAOYSA-N
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Description

4,5-dichloro-2-methoxymethyl-2H-pyridazin-3-one (DCMMP) is a synthetic compound that has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. DCMMP is an important intermediate in the synthesis of biologically active compounds, and has been used in the synthesis of various drugs, such as the anti-diabetic drug glibenclamide. DCMMP is also used in the synthesis of other compounds, such as the anti-inflammatory drug ibuprofen. The synthesis of DCMMP involves a number of steps, and the compound can be produced in a variety of ways.

Scientific Research Applications

Chemical Reactivity and Synthesis

The reactivity of 4,5-dichloro-2-methoxymethyl-2H-pyridazin-3-one has been studied in various contexts. Coelho et al. (2005) investigated the cleavage of the methoxymethyl group in pyridazinone derivatives, highlighting the compound's reactivity under mild conditions with aluminium chloride (Coelho et al., 2005). This study contributes to the understanding of the chemical behavior of pyridazin-3-one derivatives, which includes this compound.

Synthesis of Pyridazine Analogues

Katz et al. (1982) described the synthesis of pyridazine analogues of nucleosides using 4,5-dichloro-3-[(trimethylsilyl)oxy]pyridazine, a related compound, demonstrating its utility in creating novel nucleoside structures (Katz et al., 1982). This research provides insights into the potential applications of pyridazin-3-one derivatives in nucleoside synthesis.

Pharmacological Research

In pharmacological research, Husain et al. (2017) synthesized novel pyridazine derivatives, including compounds related to this compound, to evaluate their analgesic and anti-inflammatory activities (Husain et al., 2017). This study suggests the potential of pyridazinone derivatives in developing non-steroidal anti-inflammatory drugs.

Anticorrosive Applications

Sizaya et al. (2015) explored the application of 3,4-dichloro-(2H)-pyridazin-3-one derivatives, closely related to the compound , in enhancing the corrosion resistance of steel. Their research indicates that these compounds exhibit anticorrosive efficiency in acid media, highlighting a potential industrial application (Sizaya et al., 2015).

Mechanism of Action

The mechanism of action of “4,5-dichloro-2-methoxymethyl-2H-pyridazin-3-one” is related to its ability to inhibit the DSB system. This has been demonstrated in research where it was used to chemically inhibit the function of the DSB system .

properties

IUPAC Name

4,5-dichloro-2-(methoxymethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O2/c1-12-3-10-6(11)5(8)4(7)2-9-10/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTFVSJZSIUPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C(=O)C(=C(C=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 4,5-dichloropyridazin-6-one (5.00 g, 30.3 mmol) and N,N-diisopropylethylamine (7.92 mL, 45.5 mmol) in methylenechloride (50 mL) was added slowly, bromomethyl methyl ether (4.79 mL, 60.6 mmol) at room temperature (water-bath). The reaction was stirred for 22 h and was then concentrated. Purification by column chromatography (1% MeOH in CH2Cl2) gave 4.74 g (74.8%) of 4,5-dichloro-2-methoxymethyl-2H-pyridazin-3-one.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.92 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.79 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

4,5-Dichloro-2H-pyridazin-3-one (30 g, 182 mmol), N,N-diisopropylethylamine (47.5 mL, 258 mmol) and 4-dimethylaminopyridine (2.20 g, 18.2 mmol) were dissolved in 200 mL of methylene chloride, to which was slowly added dropwise chloromethyl methyl ether (16.6 mL, 21.8 mmol) while maintaining at 0° C. The mixture was stirred for 3 h at room temperature. The reaction solution was washed with saturated aqueous sodium hydrogen carbonate solution, distilled under reduced pressure, and separated-purified by column chromatography (10% methylene chloride/ethyl acetate) to give the title compound (26.6 g, Yield: 70%) as a yellow solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
47.5 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
16.6 mL
Type
reactant
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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